N,N-dimethyl-4-{[(2E)-3-(thiophen-3-yl)prop-2-enamido]methyl}piperidine-1-carboxamide
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Description
N,N-dimethyl-4-{[(2E)-3-(thiophen-3-yl)prop-2-enamido]methyl}piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H23N3O2S and its molecular weight is 321.44. The purity is usually 95%.
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Scientific Research Applications
Opioid Receptor Antagonism
The compound trans-3,4-Dimethyl-4-(3-carboxamidophenyl)piperidines, related to the specified chemical, are novel micro opioid receptor antagonists. These substances display high affinity and selectivity for human micro opioid receptors and exhibit potent in vitro antagonist activity (Le Bourdonnec et al., 2003).
Synthesis and Characterization of Derivatives
Enaminones, which are chemically related to the specified compound, have been synthesized and characterized. Their three-dimensional structure was confirmed by X-ray crystallography. These derivatives are synthesized using a simple and efficient method, highlighting the versatility of such compounds in chemical synthesis (Bhat et al., 2018).
Antibacterial and Antifungal Activities
Thiophene-3-carboxamide derivatives, closely related to the specified compound, have demonstrated antibacterial and antifungal activities. These compounds, due to their biologically active nature, are significant in the development of new antimicrobial agents (Vasu et al., 2003).
Anti-angiogenic and DNA Cleavage Activities
Novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide have shown significant anti-angiogenic and DNA cleavage activities. These properties suggest their potential as anticancer agents due to their ability to block blood vessel formation and interact with DNA (Kambappa et al., 2017).
Synthesis of Polyamides
The compound has been used in the synthesis of polyamides containing nucleobases like theophylline and thymine. These polyamides are significant in materials science, demonstrating the compound's utility in polymer chemistry (Hattori & Kinoshita, 1979).
Anticonvulsant Activities
Derivatives of N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide, structurally similar to the specified compound, have been explored for their anticonvulsant activities. These studies provide insights into the development of new treatments for epilepsy (Ho et al., 2001).
Properties
IUPAC Name |
N,N-dimethyl-4-[[[(E)-3-thiophen-3-ylprop-2-enoyl]amino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-18(2)16(21)19-8-5-13(6-9-19)11-17-15(20)4-3-14-7-10-22-12-14/h3-4,7,10,12-13H,5-6,8-9,11H2,1-2H3,(H,17,20)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMOUTZINXKBGL-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C=CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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